

Spectroscopic Profile of 4''-Hydroxyisojasminin: A Technical Guide

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Compound of Interest

Compound Name: 4''-Hydroxyisojasminin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4''-Hydroxyisojasminin**, a secoiridoid glycoside isolated from species of the *Jasminum* genus. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in the context of phytochemical research and drug development.

Core Spectroscopic Data

The structural elucidation of **4''-Hydroxyisojasminin** was primarily achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the elemental composition and exact mass of the molecule, which are fundamental for its identification.

Ionization Mode	Formula	Calculated m/z	Found m/z
HR-FAB-MS	C ₂₆ H ₃₈ O ₁₃ Na	581.2209	581.2212 ([M+Na] ⁺)

^1H Nuclear Magnetic Resonance (NMR) Data (CD_3OD , 400 MHz)

Proton NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule, providing critical information about its structure and stereochemistry.

Position	δ (ppm)	Multiplicity	J (Hz)
1	5.86	d	8.0
3	7.49	s	6.8
5	3.12	m	
6 α	1.80	m	
6 β	1.62	m	
8	5.37	q	
9	2.55	m	7.2
10	1.15	d	
11	4.15	d	6.0
11	4.05	d	6.0
1'	4.88	d	8.0
2'	3.22	dd	8.0, 9.2
3'	3.38	t	9.2
4'	3.28	t	9.2
5'	3.35	m	12.0, 2.0
6'a	3.85	dd	
6'b	3.65	dd	12.0, 5.6
1''	4.40	d	7.6
2''	3.20	dd	7.6, 9.2
3''	3.37	t	9.2
4''	3.55	t	9.2
5''	3.33	m	12.0, 2.4
6''a	3.83	dd	

6''b	3.68	dd	12.0, 5.2
12	1.65	d	6.8

¹³C Nuclear Magnetic Resonance (NMR) Data (CD₃OD, 100 MHz)

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule.

Position	δ (ppm)
1	95.1
3	153.2
4	110.1
5	31.9
6	43.1
7	130.2
8	125.1
9	43.9
10	14.1
11	69.9
1'	100.2
2'	74.8
3'	77.9
4'	71.7
5'	78.2
6'	62.9
1''	104.2
2''	75.1
3''	77.8
4''	72.8
5''	78.0
6''	63.0
C=O	173.4

C=O

168.5

Experimental Protocols

The spectroscopic data presented above were acquired using standard methodologies for the isolation and characterization of natural products.

Isolation of 4''-Hydroxyisojasminin

The compound was isolated from the methanolic extract of the dried leaves of *Jasminum lanceolarium*. The extract was subjected to solvent partitioning followed by a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

NMR Spectroscopy

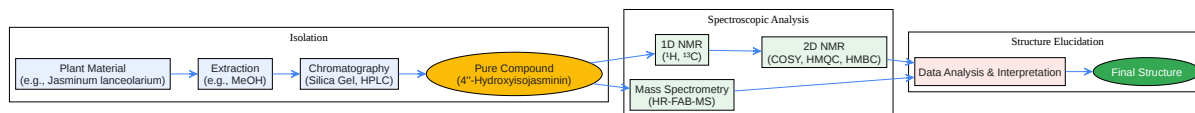
^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated methanol (CD_3OD), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. 2D NMR experiments, including COSY, HMQC, and HMBC, were performed to establish the connectivity of protons and carbons and to assign all signals unambiguously.

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed to determine the exact mass and elemental composition of the molecule. The sample was mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a novel natural product like **4''-Hydroxyisojasminin** is crucial for its unambiguous structure elucidation. The following diagram illustrates a typical workflow.



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